1-Bromo-1h,1h,2h,2h-perfluorooctane

Description

Overview of Per- and Polyfluoroalkyl Substances (PFAS) in Academic Research

Per- and polyfluoroalkyl substances (PFAS) are a large and diverse group of synthetic chemicals that have been the subject of extensive academic research due to their widespread presence in the environment and unique chemical properties. bohrium.com These compounds are characterized by a backbone of carbon atoms where some or all of the hydrogen atoms have been replaced by fluorine atoms. This carbon-fluorine bond is one of the strongest in organic chemistry, imparting significant thermal and chemical stability to PFAS molecules. smolecule.com

Academic research into PFAS has been multifaceted, exploring their synthesis, properties, applications, and environmental fate. bohrium.comresearchgate.net The number of publications related to PFAS has seen a steady increase, reflecting the growing interest in understanding these compounds. bohrium.com Research has identified several key areas of investigation, including material and polymer sciences, environmental contamination, and methods for their removal from the environment. bohrium.com

The unique properties of PFAS, such as their ability to repel both water and oil, have led to their use in a variety of industrial and consumer products. epa.gov However, the very stability that makes them desirable in certain applications also contributes to their persistence in the environment, earning them the moniker of "forever chemicals." bohrium.com This persistence has prompted a significant volume of research aimed at understanding their distribution and potential impacts. researchgate.netresearchgate.net

Structural Characteristics of Brominated Fluoroalkyl Chains

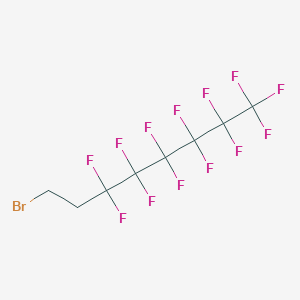

The introduction of a bromine atom to a fluoroalkyl chain, as seen in 1-Bromo-1H,1H,2H,2H-perfluorooctane, introduces a key functional group that significantly influences the molecule's reactivity and potential applications. The general structure of such compounds consists of a perfluorinated carbon chain, a short hydrocarbon spacer (in this case, an ethyl group), and a terminal bromine atom.

The perfluoroalkyl portion of the chain, with its high density of fluorine atoms, creates a highly non-polar and lipophobic segment. This is a consequence of the high electronegativity and small size of fluorine atoms, which form strong C-F bonds and create a tightly held electron shield around the carbon backbone. In contrast, the ethyl-bromide end of the molecule introduces a degree of polarity and a reactive site. The carbon-bromine bond is weaker than the carbon-fluorine bond and is susceptible to a variety of chemical transformations. princeton.edu

This structural dichotomy, with a stable, non-reactive "tail" and a reactive "head," is a defining characteristic of brominated fluoroalkyl compounds. This allows them to act as building blocks in organic synthesis, enabling the introduction of perfluoroalkyl moieties into a wide range of other molecules. sigmaaldrich.com The presence of the bromine atom provides a handle for nucleophilic substitution and other reactions, making these compounds valuable intermediates. smolecule.com

Significance of this compound as a Representative Compound within its Class

This compound serves as an important model compound for studying the behavior and reactivity of brominated perfluoroalkyl substances. Its well-defined structure, featuring a C6 perfluoroalkyl chain, allows for systematic investigation of the influence of the perfluoroalkyl group on the reactivity of the terminal bromine atom.

This compound is a valuable synthetic intermediate. smolecule.com The bromine atom can be displaced by a variety of nucleophiles, allowing for the synthesis of a diverse range of terminally functionalized perfluoroalkyl compounds. These derivatives are of interest in materials science for creating surfaces with low surface energy, high thermal stability, and chemical resistance. For instance, polymers with fluoroalkyl side chains exhibit unique surface properties. nih.govfluoropolymers.eubohrium.com

Furthermore, this compound and similar compounds are utilized in academic research to probe the interactions of perfluoroalkyl chains. Understanding how these chains self-assemble and interact with other molecules is crucial for the rational design of new materials with tailored properties. The distinct separation of the fluorinated and hydrocarbon/brominated segments within the molecule makes it an excellent candidate for such fundamental studies.

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C8H4BrF13 |

| Molecular Weight | 427.00 g/mol |

| CAS Number | 161583-34-2 |

| Purity | 95% |

Data sourced from PubChem and Manchester Organics. nih.govmanchesterorganics.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF13/c9-2-1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIHCPVPJZKWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382600 | |

| Record name | 1-bromo-1h,1h,2h,2h-perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161583-34-2 | |

| Record name | 1-bromo-1h,1h,2h,2h-perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 1h,1h,2h,2h Perfluorooctane and Analogous Fluoroalkyl Bromides

Strategies for Direct Halogenation and Functionalization of Fluoroalkyl Substrates

Direct halogenation and functionalization of fluoroalkyl substrates represent a primary route to fluoroalkyl bromides. These methods often involve the transformation of a pre-existing functional group or the direct introduction of a bromine atom onto the fluoroalkyl chain.

Radical-Mediated Bromination Approaches

Radical bromination is a powerful technique for the synthesis of alkyl and fluoroalkyl bromides. numberanalytics.com This method typically proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. byjus.com The initiation step often requires an external energy source, such as UV light or heat, to generate bromine radicals. byjus.comlibretexts.org These radicals then abstract a hydrogen atom from the fluoroalkane, creating a fluoroalkyl radical. This radical subsequently reacts with a bromine molecule to yield the desired fluoroalkyl bromide and a new bromine radical, which continues the chain reaction.

While effective, radical bromination can sometimes lead to a mixture of products due to the potential for polyhalogenation. libretexts.org The selectivity of the reaction is influenced by the stability of the resulting radical, with tertiary hydrogens being more reactive than secondary, which are in turn more reactive than primary hydrogens. libretexts.org For the synthesis of 1-bromo-1H,1H,2H,2H-perfluorooctane, the starting material would likely be 1H,1H,2H,2H-perfluorooctane, which can be derived from 1H,1H,2H,2H-perfluoro-1-octanol. scientificlabs.co.uk

Recent advancements have explored silyl (B83357) radical-mediated approaches for the fluorination of alkyl bromides, which could potentially be adapted for bromination. princeton.edu These methods offer an alternative to traditional radical reactions and can provide complementary selectivity. princeton.edu

Nucleophilic Substitution Pathways to Introduce Bromine

Nucleophilic substitution reactions provide another key avenue for the synthesis of fluoroalkyl bromides. These reactions involve the displacement of a leaving group, such as a tosylate or mesylate, from a fluoroalkyl substrate by a bromide nucleophile. The success of this approach depends on the nature of the substrate, the nucleophile, the leaving group, and the solvent.

For instance, the synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes has been achieved through the nucleophilic substitution of difluoromethyl phenyl sulfone with alkyl halides. google.com While primary alkyl iodides are preferred, primary alkyl bromides are also suitable, albeit with somewhat lower yields. google.com This highlights the general utility of bromide as a nucleophile in these transformations.

The reactivity of halides in nucleophilic substitution can be complex. In the context of nucleophilic aromatic substitution, fluoride (B91410) is surprisingly more reactive than bromide due to its strong electron-withdrawing inductive effect, which stabilizes the intermediate Meisenheimer complex. stackexchange.com However, in typical SN2 reactions, bromide is generally a better leaving group than fluoride. stackexchange.com The choice of conditions, including the solvent and the specific nucleophilic fluorinating or brominating agent, is therefore critical for a successful transformation. nih.govresearchgate.net

Advanced Catalytic Syntheses Utilizing Fluoroalkyl Bromides

Fluoroalkyl bromides, once synthesized, are valuable precursors in a variety of advanced catalytic reactions. These methods allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex fluorinated molecules.

Palladium-Catalyzed Heck-Type Reactions with Fluoroalkyl Bromides

Palladium-catalyzed Heck-type reactions have emerged as a powerful tool for the synthesis of fluoroalkylated alkenes. nih.govbeilstein-journals.orgmdpi.com These reactions involve the coupling of a fluoroalkyl bromide with an alkene in the presence of a palladium catalyst. nih.govbeilstein-journals.org The reaction is believed to proceed through the formation of a fluoroalkyl radical via a single electron transfer (SET) pathway. nih.govbeilstein-journals.org

This methodology has been successfully applied to secondary trifluoromethylated alkyl bromides, demonstrating good functional group tolerance and proceeding under mild conditions. nih.govbeilstein-journals.orgnih.govd-nb.info The development of these reactions represents a significant advancement, as the direct coupling of secondary fluoroalkylated alkyl bromides with alkenes was previously a challenge due to sluggish oxidative addition to palladium and facile β-hydride elimination. nih.govbeilstein-journals.org

| Alkene Substrate | Fluoroalkyl Bromide | Product | Yield (%) |

| Styrene | 2-Bromo-1,1,1-trifluorohexane | 3-Phenyl-1,1,1-trifluoro-2-hexene | 83 |

| 4-Methylstyrene | 2-Bromo-1,1,1-trifluorohexane | 1,1,1-Trifluoro-3-(p-tolyl)hex-2-ene | 75 |

| 4-Methoxystyrene | 2-Bromo-1,1,1-trifluorohexane | 1,1,1-Trifluoro-3-(4-methoxyphenyl)hex-2-ene | 68 |

Table 1: Examples of Palladium-Catalyzed Heck-Type Reactions. Data sourced from a study on the palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. d-nb.info

Photoredox and Copper-Catalyzed Atom Transfer Radical Addition Reactions of Fluoroalkyl Bromides

Atom Transfer Radical Addition (ATRA) reactions offer an atom-economical method for the difunctionalization of alkenes using fluoroalkyl halides. lookchem.com Recent advancements have utilized a dual catalytic system involving a photoredox catalyst and a copper catalyst to facilitate the ATRA of fluoroalkyl bromides to alkenes. lookchem.comresearchgate.netrsc.orgrsc.org

In this system, the iridium-based photoredox catalyst, upon irradiation with visible light, generates a fluoroalkyl radical from the corresponding bromide. lookchem.comrsc.org The copper catalyst then promotes the formation of the carbon-bromine bond in the final product. lookchem.comrsc.org This dual catalytic approach has expanded the scope of fluoroalkyl bromides that can be used in ATRA reactions, including those that are less reactive under traditional conditions. lookchem.comrsc.org

More recently, a dual catalytic system employing a photoredox catalyst and manganese(II) bromide has been developed for the ATRA of particularly challenging bromides like bromonitromethane (B42901) and 1,2-dibromotetrafluoroethane (B104034) to unactivated alkenes. mdpi.com

| Alkene | Fluoroalkyl Bromide | Catalyst System | Product | Yield (%) |

| 1-Octene | Perfluorohexyl bromide | Ir(ppy)3 / IMesCuBr | 1-Bromo-3-(perfluorohexyl)octane | 78 |

| Cyclohexene | Perfluorohexyl bromide | Ir(ppy)3 / IMesCuBr | (2-Bromocyclohexyl)perfluorohexane | 65 |

| Styrene | Bromodifluoroacetate | Ir(ppy)3 / IMesCuBr | Ethyl 2-bromo-4-phenyl-2,2-difluorobutanoate | 85 |

Table 2: Examples of Photoredox and Copper-Catalyzed ATRA Reactions. This data is illustrative and based on the principles described in the cited literature. lookchem.com

Zirconocene-Promoted (Fluoro)alkylation Reactions Involving Fluoroalkyl Halides

A novel and catalyst-free method for the (fluoro)alkylation of alkenes has been developed using alkylzirconocenes under visible light irradiation. This reaction facilitates the difluoroalkylation of alkyl- and silyl-alkenes with a range of unactivated difluoroalkyl iodides and bromides. The process is believed to involve a single electron transfer (SET) pathway initiated by a Zr(III) species, which is generated through the photolysis of the alkylzirconocene.

This method is notable for its broad scope, as it can be applied to activated difluoroalkyl, trifluoromethyl, perfluoroalkyl, monofluoroalkyl, and even non-fluorinated alkyl halides. This versatility provides a general and controllable route to access a wide array of fluorinated compounds.

Synthesis of Fluoroalkyl Ethers via Williamson Reaction and Alkene Additions

The formation of fluoroalkyl ethers is a crucial transformation, and the Williamson ether synthesis stands as a classic and effective method for this purpose. fluorine1.rufluorine1.rumasterorganicchemistry.combyjus.com This reaction typically involves the nucleophilic substitution of a halide by an alkoxide. In the context of fluoroalkyl ethers, this can be achieved by reacting a fluoroalkanol with an alkyl halide or, conversely, a fluoroalkyl halide with an alkoxide.

The synthesis of alkyl ethers of long-chain 1H,1H,2H,2H-perfluoroalkanols has been demonstrated through variations of the Williamson reaction. fluorine1.ru For instance, the reaction of 1H,1H,2H,2H-perfluorodecanol with an alkyl bromide can be carried out under different basic conditions to yield the corresponding ether. The choice of base and solvent system significantly influences the reaction efficiency.

A study by Huang and co-workers detailed three methods for the preparation of alkyl ethers of 1H,1H-perfluorononan-1-ol and 1H,1H,2H,2H-perfluorodecan-1-ol. fluorine1.ru These methods highlight the versatility of the Williamson synthesis for accommodating fluorinated substrates. The reaction conditions for the synthesis of 1H,1H,2H,2H-perfluorodecan-1-ol alkyl ethers are summarized in the table below.

Table 1: Williamson Synthesis of 1H,1H,2H,2H-Perfluorodecan-1-ol Alkyl Ethers

| Method | Base | Solvent | Reaction Conditions |

|---|---|---|---|

| 1 | NaH | THF | 40°C, 1 h, then RBr, boiling for 4 days |

| 2 | NaOH (50% aq. sol.) | - | 10°C, 1.5 h, then RBr, 20°C, 4 days |

Data sourced from a 2021 review on the preparation of fluorinated ethers. fluorine1.ru

Another important route to creating C-O bonds in fluorinated systems is the addition of fluoroalkyl radicals to alkenes. While not a direct synthesis of ethers in the classical sense, the addition of fluoroalkyl bromides to unsaturated systems can lead to precursors for ethers or other functionalized molecules. A modern approach involves the photoredox-catalyzed addition of dibromofluoromethane (B117605) to unactivated alkenes, which yields 1-bromo-1-fluoroalkanes. organic-chemistry.org This method, utilizing an iridium-based photocatalyst, demonstrates a direct and efficient pathway to synthetically valuable bromo-fluoroalkanes, which can be further elaborated. organic-chemistry.org

Dehydrobromination Reactions to Access Brominated Fluoroalkenes

The elimination of hydrogen bromide (HBr) from alkyl bromides, known as dehydrobromination, is a fundamental reaction for the synthesis of alkenes. In the context of fluoroalkyl bromides, this reaction can be employed to introduce unsaturation, leading to the formation of valuable fluoroalkenes. These unsaturated fluorinated compounds are important monomers for fluoropolymers and can serve as versatile intermediates in organic synthesis.

Considerations for Industrial-Scale Synthesis of Fluoroalkyl Halides

The transition from laboratory-scale synthesis to industrial production of fluoroalkyl halides like this compound presents a unique set of challenges and considerations. The large-scale manufacturing of organofluorine compounds is a highly specialized field that requires careful process optimization, safety management, and consideration of the supply chain for fluorine-containing raw materials. agcchem.comnih.gov

Key considerations for the industrial-scale synthesis of fluoroalkyl halides include:

Raw Material Sourcing: The primary source of fluorine for all organofluorine compounds is hydrogen fluoride (HF), which is derived from fluorspar (calcium fluoride). The availability and cost of HF can be a significant factor in the economics of large-scale production. cas.cn

Reaction Conditions: Industrial processes aim for high efficiency, selectivity, and throughput. This often involves the use of continuous flow reactors and the optimization of reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize waste. For instance, a patented process for the bulk synthesis of 1-bromo-2-fluoroethane (B107303) utilizes a liquid-phase reaction of HBr and vinyl fluoride with an oxygen catalyst, which can be operated as a batch or continuous process. google.com

Safety and Handling: Many reagents used in fluorination chemistry, including HF and elemental fluorine, are highly corrosive and toxic, necessitating specialized equipment and stringent safety protocols. The handling of brominating agents also requires careful consideration.

cGMP Manufacturing: For pharmaceutical applications, the synthesis of intermediates must adhere to current Good Manufacturing Practices (cGMP) to ensure product quality and consistency. This involves rigorous quality control and documentation throughout the manufacturing process. agcchem.com

Several companies specialize in the contract manufacturing of fluorinated intermediates and active pharmaceutical ingredients (APIs), offering expertise in handling challenging fluorination reactions and scaling up processes from kilograms to metric tons. agcchem.com These companies often have dedicated facilities for handling hazardous reagents and operating under cGMP conditions.

Applications of 1 Bromo 1h,1h,2h,2h Perfluorooctane and Its Derivatives in Advanced Materials and Chemical Synthesis

Utilization as Key Building Blocks for the Synthesis of Complex Fluorinated Molecules

1-Bromo-1H,1H,2H,2H-perfluorooctane serves as a fundamental building block for constructing more complex fluorine-containing molecules. The carbon-bromine bond is susceptible to nucleophilic substitution and radical reactions, providing a gateway to a variety of functionalized fluorinated compounds. nsc.ru This reactivity allows for its use in synthesizing fluorinated substances that are significant in the development of new pharmaceuticals and agrochemicals. researchgate.net

For instance, the perfluoroalkylethyl group can be incorporated into heterocyclic structures. A notable application is the synthesis of perfluoroalkylated pyrazoles, where aldehydes are first transformed into perfluoroalkylated enals, which then undergo cyclization with hydrazine. researchgate.net Similarly, the iodo-analogue, which shares similar reactivity, is used in the nucleophilic substitution on imidazole (B134444) to form N-alkylated imidazole derivatives, key intermediates for other advanced materials. researchgate.net The conversion of the bromide to other functional groups, such as in the synthesis of [¹⁸F]-labeled compounds for positron emission tomography (PET) studies, further highlights its versatility as a synthetic intermediate. rsc.org These transformations underscore the role of perfluoroalkyl halides as essential intermediates for creating partially fluorinated compounds with tailored properties. nsc.ru

Incorporation into Novel Functional Materials

The integration of the 1H,1H,2H,2H-perfluorooctyl moiety into larger molecules and polymers imparts unique characteristics, leading to the development of novel functional materials with specialized properties.

Perfluorinated ionic liquids (ILs) are a class of materials that exhibit exceptional thermal stability and unique phase behavior. This compound and its corresponding iodide are key reagents for synthesizing the cationic part of these ILs. A typical synthesis involves the quaternization of an N-alkylated imidazole with the perfluoroalkyl halide. researchgate.net

A specific example involves a two-step nucleophilic substitution. First, imidazole is reacted with 4-bromo-1-butene. In the second step, the resulting 1-(3-buten-1-yl)imidazole is reacted with 1H,1H,2H,2H-perfluorooctyl iodide to yield a perfluorinated imidazolium (B1220033) iodide. researchgate.net This salt can then undergo anion exchange and further chemical modification, such as epoxidation of the butenyl group, to produce functionalized ionic liquid monomers. These monomers are precursors for creating poly(ionic liquids) that combine the properties of the ionic liquid with the processability of a polymer, suitable for applications like specialized polymer chemistry. researchgate.net

Table 1: Example Synthesis of a Perfluorinated Imidazolium Salt

| Reactant 1 | Reactant 2 | Product | Application |

| 1-(3-buten-1-yl)imidazole | 1H,1H,2H,2H-perfluorooctyl iodide | 1-(3-buten-1-yl)-3-(1H,1H,2H,2H-perfluorooctyl)imidazolium iodide | Precursor for perfluorinated ionic liquid monomers |

Note: Data sourced from a study using the iodo-analogue, which demonstrates a synthetic pathway applicable to the bromo-compound. researchgate.net

Fluoroalkylated polymers are highly sought after for their low surface energy, thermal stability, and chemical resistance. This compound is an important precursor for the synthesis of monomers suitable for radical polymerization. For example, it can be converted to the corresponding alcohol, 1H,1H,2H,2H-perfluoro-1-octanol, which is then esterified to produce monomers like 1H,1H,2H,2H-perfluorooctyl acrylate (B77674) (PFОA) or methacrylate (B99206).

These fluorinated monomers can be copolymerized with conventional non-fluorinated monomers, such as butyl methacrylate (BMA), using free-radical polymerization. researchgate.net Techniques like Activators ReGenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP) allow for the synthesis of well-defined block copolymers containing a poly(1H,1H,2H,2H-perfluorodecyl acrylate) block. researchgate.net The resulting copolymers combine the properties of both the fluorinated and non-fluorinated segments, leading to materials with tailored surface properties and self-assembly behaviors. researchgate.netresearchgate.net

The low surface energy of the perfluorooctyl chain is exploited to create surfaces that repel both water (hydrophobicity) and oil (oleophobicity). This compound is a key starting material for synthesizing surface modifying agents, such as perfluoroalkyl-functionalized silanes or acrylates.

When these agents are applied to various substrates, they form a low-energy outermost layer. For example, diamond films modified with perfluorooctyl functional groups exhibit significantly increased water contact angles, demonstrating a highly water-repulsive surface. xsrv.jp The introduction of these fluorine-containing moieties drastically reduces the surface energy, leading to the desired non-wetting behavior. xsrv.jp This principle is widely applied to textiles, paper, and other materials to impart stain resistance and self-cleaning properties.

Table 2: Wetting Properties of Surfaces Modified with Perfluorooctyl Groups

| Substrate | Modifying Group | Water Contact Angle (Untreated) | Water Contact Angle (Treated) | Property Achieved |

| Diamond Film | C8F17- | 81° | 118° | Hydrophobicity |

| Nanodiamond Film | C8F17- | 54.5° | 124° | Superhydrophobicity |

Data sourced from a study on the chemical modification of diamond surfaces. xsrv.jp

The functional materials derived from this compound are instrumental in the fabrication of specialized membranes. Superhydrophobic membranes, for instance, can be created by applying the surface modification techniques described previously to a porous membrane support. The resulting surface, characterized by high water contact angles, allows for applications such as membrane distillation and oil-water separation.

Furthermore, the perfluorinated ionic liquids synthesized from this bromo-compound can be incorporated into polymer matrices to create proton-conducting membranes. Research has shown that membranes composed of polymers like polybenzimidazole and certain ionic liquids can exhibit significant proton conductivity at elevated temperatures, making them suitable for use in fuel cells. nih.gov By designing ionic liquids with appropriate functional groups, such as sulfonic acids, attached to the perfluorinated backbone, it is possible to develop advanced protonic membranes.

Role in Emerging Chemical Technologies and "Fluorine" Biphasic Catalysis

Fluorous biphasic catalysis is an emerging technology that simplifies the separation of homogeneous catalysts from reaction products, addressing a major challenge in industrial chemistry. This technique relies on the use of a fluorous solvent (a perfluorinated hydrocarbon) that is immiscible with common organic solvents at room temperature but can become miscible at elevated temperatures.

A catalyst is made "fluorous" by attaching long perfluoroalkyl chains, often referred to as "fluorous ponytails." nih.govresearchgate.net this compound is an ideal reagent for this purpose, serving as a "fluorous tag." The C6F13CH2CH2- group can be covalently bonded to a catalyst ligand. nih.gov This modification renders the catalyst preferentially soluble in the fluorous phase. After the reaction, which is run in a homogeneous phase at higher temperatures, the system is cooled, causing the phases to separate. The expensive catalyst is retained in the fluorous phase and can be easily recovered and reused, while the product remains in the organic phase. nih.govresearchgate.net This approach combines the high efficiency and selectivity of homogeneous catalysis with the ease of separation of heterogeneous catalysis.

Environmental Research and Fate of Brominated Perfluoroalkyl Compounds in Various Media

Environmental Occurrence and Distribution

Despite the widespread investigation of numerous PFAS compounds in various environmental compartments, specific monitoring data for 1-Bromo-1h,1h,2h,2h-perfluorooctane are notably scarce in publicly available scientific literature. The following subsections summarize the current understanding of its presence in different environmental media.

Detection in Indoor Dust Samples

Indoor dust is recognized as a significant reservoir for a variety of semi-volatile organic compounds, including numerous brominated flame retardants and perfluorinated compounds. This is due to the widespread use of consumer products containing these chemicals indoors. However, a comprehensive review of existing studies on PFAS in indoor dust reveals a lack of specific data for this compound. While studies have analyzed for a range of perfluoroalkyl acids (PFAAs) and their precursors, such as fluorotelomer alcohols (FTOHs) and polyfluoroalkyl phosphate (B84403) esters (PAPs), the inclusion of brominated PFAS like this compound in these analyses has not been documented.

Presence in Aqueous Environments (Surface Water, Wastewater)

The contamination of aqueous environments with PFAS is a global concern due to their mobility and potential for long-range transport. Wastewater treatment plants are known to be significant point sources of various PFAS into surface waters. Nevertheless, specific monitoring programs and research studies to date have not reported the detection of this compound in surface water or wastewater samples. The focus has predominantly been on legacy PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), as well as other more commonly found PFAAs and their precursors.

Analysis in Solid Matrices (Soil, Sediment)

Soil and sediment can act as sinks for persistent organic pollutants. However, there is currently no available scientific literature that documents the analysis or detection of this compound in soil or sediment samples. Research on PFAS in solid matrices has generally targeted the more well-known and widely distributed PFAAs.

Identification in Biotic Samples (e.g., Fish)

The bioaccumulative potential of certain PFAS has led to their detection in a wide range of wildlife, including fish. These studies are crucial for understanding the transfer of these compounds through food webs. At present, there are no published studies that have identified or quantified this compound in any biotic samples, including fish.

Environmental Transformation and Degradation Pathways

The strong carbon-fluorine bond makes many PFAS highly resistant to degradation. Understanding the potential transformation and degradation pathways is key to assessing their ultimate environmental fate.

Abiotic Degradation Processes (e.g., Atmospheric Oxidation, Photoreactions)

Direct research on the abiotic degradation of this compound is not available. However, insights into its potential environmental transformation can be inferred from studies on structurally similar compounds.

Atmospheric Oxidation: For volatile and semi-volatile PFAS, atmospheric oxidation by hydroxyl radicals (•OH) is a primary degradation pathway. While the atmospheric lifetime of this compound has not been determined, it is plausible that it could undergo atmospheric transport and degradation.

**Phot

Electrochemical Degradation of Halogenated Perfluorinated Substances

The electrochemical degradation of halogenated perfluorinated substances is an area of active research, offering a potential remediation strategy for these persistent compounds. epa.gov This technology utilizes an electrical current to oxidize pollutants in water. epa.gov The process can involve direct oxidation, where electrons are transferred from the PFAS compound to the anode, or indirect oxidation through the generation of powerful radicals like the hydroxyl radical (OH•). epa.gov These reactions aim to break down the parent compound and subsequently remove fluorine atoms, a process known as defluorination. epa.gov

Studies have demonstrated the effectiveness of electrochemical oxidation for well-known PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). For instance, using a Ti4O7 anode, significant removal rates for PFOA and PFOS have been reported. nih.gov Combining electro-oxidation with other advanced oxidation processes, such as electro-Fenton, has been shown to further enhance the degradation of these compounds. nih.gov Research on various anode materials, such as Ti/SnO2-Sb, Ti/SnO2-Sb/PbO2, and Ti/SnO2-Sb/MnO2, has also been conducted to optimize the degradation of PFOA. researchgate.net

Environmental Transport and Sorption Phenomena

The transport and sorption of PFAS in the environment are complex processes that dictate their distribution and potential for exposure. itrcweb.org These phenomena are influenced by the unique chemical structure of PFAS, which typically includes a hydrophobic fluorinated tail and a hydrophilic head group. itrcweb.org This dual nature affects their partitioning between water, soil, and air.

Adsorption Behavior on Hydrophobic Surfaces

The adsorption of PFAS onto surfaces is a key process affecting their mobility in the environment. Generally, the hydrophobic perfluorinated chain tends to sorb to hydrophobic surfaces, such as organic carbon in soil and sediment. The strength of this sorption is often related to the length of the fluorinated chain, with longer-chain PFAS typically exhibiting stronger sorption than their shorter-chain counterparts.

Specific data on the adsorption behavior of this compound on hydrophobic surfaces is not available in the current body of scientific literature. However, based on its structure, which includes a C6 perfluorinated chain, it would be classified as a long-chain PFAS. This suggests it would likely exhibit a tendency to adsorb to organic matter in soil and sediment, similar to other long-chain PFAS. The presence of the bromine atom might slightly alter its polarity and, consequently, its adsorption characteristics compared to a non-brominated analogue, but the extent of this influence is unknown.

Mobility and Retardation in Environmental Systems

The mobility of PFAS in soil and groundwater is inversely related to their sorption. Compounds that sorb more strongly to soil particles will be retarded in their movement, leading to lower mobility. Conversely, more mobile compounds can travel further and potentially contaminate larger areas.

Direct studies on the mobility and retardation of this compound in environmental systems have not been identified. As a long-chain PFAS, it would be expected to have lower mobility in soil and groundwater compared to short-chain PFAS. epa.gov However, without experimental data on its soil-water partitioning coefficient (Kd) or organic carbon-water (B12546825) partitioning coefficient (Koc), any estimation of its mobility remains speculative.

Comparative Environmental Behavior of Long-Chain and Short-Chain Perfluoroalkyl Substances

The distinction between long-chain and short-chain PFAS is crucial for understanding their environmental behavior. Long-chain PFAS, which include PFOA and PFOS, generally have eight or more carbon atoms. rsc.org Short-chain PFAS have fewer carbon atoms and were introduced as replacements for their long-chain counterparts. epa.gov

Key Differences in Environmental Behavior:

| Property | Long-Chain PFAS | Short-Chain PFAS |

| Bioaccumulation | High potential to accumulate in living organisms. nih.gov | Lower bioaccumulation potential. epa.gov |

| Sorption | Tend to sorb more strongly to soil and sediment. rsc.org | More mobile in soil and water due to lower sorption. epa.gov |

| Water Solubility | Generally lower water solubility. | Higher water solubility. nih.gov |

| Persistence | Extremely persistent in the environment. epa.gov | Also extremely persistent, but their higher mobility can lead to widespread contamination of water resources. epa.gov |

While this compound, with its C8 backbone (including the two non-fluorinated carbons), falls into the long-chain category, the influence of the terminal bromine atom on its environmental behavior compared to other long-chain PFAS remains an un-investigated area. The existing framework for comparing long- and short-chain PFAS provides a general indication of its likely properties, but dedicated research is essential for a precise understanding.

Q & A

Q. What safety protocols are critical when handling 1-Bromo-1H,1H,2H,2H-perfluorooctane to mitigate risks like peroxide formation?

Researchers must adhere to strict safety measures:

- Conduct regular peroxide checks using visual inspections (e.g., crystal formation in amber bottles) and inhibitor-level verification .

- Avoid high-hazard procedures (e.g., distillation) without a second researcher present.

- Use engineering controls (e.g., fume hoods) and personal protective equipment (gloves, eye protection) .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Chromatography : Employ GC-MS or HPLC with fluorinated-phase columns to separate perfluorinated impurities .

- Spectroscopy : Use NMR to confirm fluorine distribution and FT-IR to identify functional groups (e.g., C-Br at ~500 cm) .

- Physical Properties : Measure boiling point (88–95°C at 28 mmHg) and density (1.651 g/mL at 25°C) to validate batch consistency .

Q. What are the environmental persistence indicators for this compound?

- Assess bioaccumulation potential via octanol-water partition coefficients () and degradation half-life in simulated environmental matrices (e.g., soil, water) .

- Monitor for stable intermediates like perfluorooctanesulfonate (PFOS) using LC-MS/MS .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Variables : Test reaction time, temperature, and catalyst ratio (e.g., Pd/C vs. Cu) in a 2 factorial design to identify yield-impacting factors .

- Statistical Analysis : Apply ANOVA to determine significant interactions (e.g., temperature-catalyst synergy) and optimize conditions for >90% yield .

Q. How to resolve contradictions in thermal stability data across studies?

- Controlled Replication : Conduct thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres to isolate degradation pathways .

- Cross-Lab Validation : Share samples with independent labs to standardize heating rates (e.g., 10°C/min) and crucible materials (platinum vs. alumina) .

Q. What computational models predict the compound’s interaction with biological systems?

- Molecular Dynamics (MD) : Simulate lipid bilayer penetration using force fields (e.g., CHARMM) parameterized for fluorinated chains .

- QSAR : Train models on perfluorinated alkyl substances (PFAS) toxicity data to estimate EC values for aquatic organisms .

Q. How to address analytical challenges in quantifying trace-level degradation products?

- Sample Preparation : Use solid-phase extraction (SPE) with fluorinated sorbents (e.g., WAX cartridges) to isolate sulfonate derivatives .

- High-Resolution MS : Employ Orbitrap or Q-TOF systems to differentiate isobaric interferences (e.g., - vs. -containing fragments) .

Methodological Notes

- Safety : Prioritize peroxide screening every 3 months for stored samples .

- Data Reproducibility : Include internal standards (e.g., -PFOS) in analytical workflows to correct for matrix effects .

- Ethical Disposal : Follow EPA guidelines for PFAS waste incineration (>1,000°C) to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.